molecular formula C16H18N6O2S B2897143 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1795088-86-6

1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B2897143
CAS RN: 1795088-86-6
M. Wt: 358.42
InChI Key: QWQDDZUMQHPMGM-UHFFFAOYSA-N
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Description

1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H18N6O2S and its molecular weight is 358.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Characterization

The synthesis of related compounds often employs click chemistry approaches, providing efficient routes to obtain these molecules with high yields. Characterization techniques such as IR, NMR, MS studies, TGA, DSC, and single-crystal XRD analysis play critical roles in confirming the structures and analyzing the thermal stability and intermolecular interactions within the crystal structures of these compounds (Govindhan et al., 2017).

Biological Applications

While the direct biological activities of 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone are not detailed in the searched literature, related structures demonstrate a range of activities. Compounds containing 1,2,4-oxadiazole, 1,2,4-triazole, and thiophene rings have shown antimicrobial, antifungal, antiviral, and cytotoxic activities. These activities are often evaluated through various bioassays, including cytotoxicity tests against cancer cell lines and antimicrobial assays against different bacterial and fungal strains. Such studies indicate the potential of these compounds in developing new therapeutic agents with specific biological activities (Basoğlu et al., 2013).

Molecular Docking and Pharmacokinetics

Molecular docking studies are also significant for understanding the interaction of these molecules with biological targets, providing insights into their mechanism of action and potential as drug candidates. Binding analysis, such as those carried out with human serum albumin, helps elucidate the pharmacokinetic nature of these compounds, which is crucial for their further biological application (Govindhan et al., 2017).

properties

IUPAC Name

1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c23-15(8-22-11-17-10-18-22)21-4-1-2-12(7-21)6-14-19-16(20-24-14)13-3-5-25-9-13/h3,5,9-12H,1-2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDDZUMQHPMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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